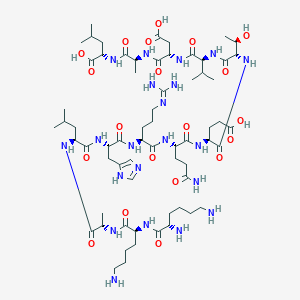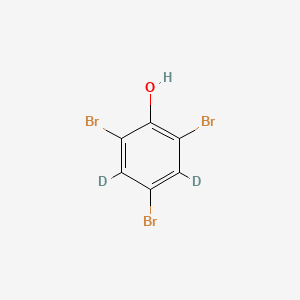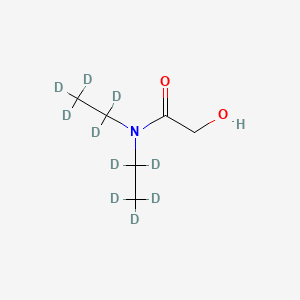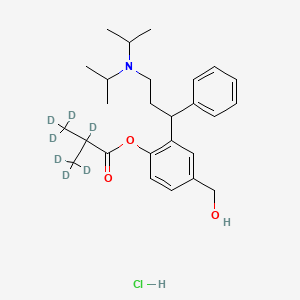
Ganoderic acid GS-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Ganoderic acid GS-1 is primarily obtained through the biosynthesis pathway in Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which uses acetyl-coenzyme A as the initial substrate. This pathway includes several steps, leading to the formation of lanosterol, which is then oxidized and modified to produce various ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acids, including this compound, is typically achieved through submerged fermentation of Ganoderma lucidum. This method involves cultivating the fungus in a controlled environment with optimized nutrient conditions to enhance the yield of ganoderic acids .
化学反応の分析
Types of Reactions: Ganoderic acid GS-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups in the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
Ganoderic acid GS-1 has a wide range of scientific research applications due to its potent biological activities:
Chemistry: It serves as a valuable compound for studying the biosynthesis and chemical modification of triterpenoids.
Biology: this compound is used to investigate the biological pathways and mechanisms involved in its anti-HIV-1 activity.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of HIV-1 infections due to its protease inhibitory activity
Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
作用機序
Ganoderic acid GS-1 exerts its effects primarily through the inhibition of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV-1 virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature viral particles . This mechanism involves interactions with specific amino acid residues in the protease active site, leading to the disruption of its enzymatic activity.
類似化合物との比較
Ganoderic acid GS-1 is part of a larger family of ganoderic acids, which are lanostane-type triterpenoids found in Ganoderma species. Similar compounds include:
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
Uniqueness: this compound is unique due to its specific structural modifications, which confer its potent anti-HIV-1 protease activity. While other ganoderic acids also exhibit various biological activities, the specific configuration and functional groups of this compound make it particularly effective against HIV-1 protease .
特性
分子式 |
C30H42O6 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
(E,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H42O6/c1-16(9-8-10-17(2)26(35)36)18-13-23(34)30(7)25-19(31)14-21-27(3,4)22(33)11-12-28(21,5)24(25)20(32)15-29(18,30)6/h10,16,18-19,21,31H,8-9,11-15H2,1-7H3,(H,35,36)/b17-10+/t16-,18-,19+,21+,28+,29-,30+/m1/s1 |
InChIキー |
AMQGNLQZSMPDGV-DUUWRNHESA-N |
異性体SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
正規SMILES |
CC(CCC=C(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)






![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)




![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
